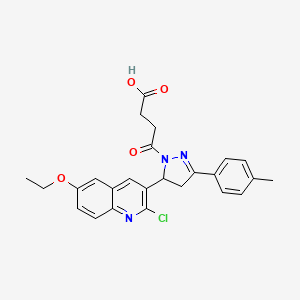

4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

This compound features a pyrazoline core fused with a 2-chloro-6-ethoxy-substituted quinoline moiety and a para-tolyl (methylphenyl) group. Its synthesis likely follows protocols similar to those in and , involving coupling reactions (e.g., EDCI/HOBT-mediated amidation) .

Properties

IUPAC Name |

4-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O4/c1-3-33-18-8-9-20-17(12-18)13-19(25(26)27-20)22-14-21(16-6-4-15(2)5-7-16)28-29(22)23(30)10-11-24(31)32/h4-9,12-13,22H,3,10-11,14H2,1-2H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDPNQCBCPLHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

The compound is a complex organic molecule that features multiple functional groups, including a quinoline moiety, pyrazole, and a carboxylic acid. Such compounds often exhibit diverse biological activities due to their structural characteristics, allowing them to interact with various biological targets.

1. Antimicrobial Activity

Compounds that incorporate quinoline and pyrazole structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds can exhibit significant antibacterial and antifungal activities. The presence of the chloro and ethoxy groups may enhance their lipophilicity, facilitating membrane penetration and increasing their efficacy against microbial strains.

2. Anticancer Potential

The potential anticancer activity of such compounds is notable. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of a quinoline structure could further enhance this activity by targeting specific oncogenic pathways.

3. Anti-inflammatory Effects

Many compounds with similar structural features have demonstrated anti-inflammatory properties. They may act by inhibiting cyclooxygenase enzymes or modulating cytokine production, which are critical in inflammatory responses. This activity could be particularly relevant for therapeutic applications in chronic inflammatory diseases.

4. Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in metabolic pathways or disease processes. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of similar quinoline-pyrazole derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the functional groups significantly affected the antibacterial potency, with some derivatives displaying minimum inhibitory concentrations (MIC) in the low micromolar range.

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain derivatives of pyrazole exhibited cytotoxic effects at concentrations as low as 10 µM. Mechanistic studies suggested that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Research Findings Summary Table

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to six analogues from and , differing in substituents on the quinoline and pyrazole rings. Key structural variations include:

| Compound ID | Quinoline Substituents | Pyrazole Substituents | Side Chain |

|---|---|---|---|

| Target | 2-Cl, 6-OEt | p-tolyl | 4-oxobutanoic acid |

| 12 (Ev1) | 6-Cl, 2-oxo, 4-Ph | 3-Fluorophenyl | 4-oxobutanoic acid |

| 13 (Ev1) | 6-Cl, 2-oxo, 4-Ph | 3-Chlorophenyl | 4-oxobutanoic acid |

| 15 (Ev1) | 6-Cl, 2-oxo, 4-Ph | 3-Methoxyphenyl | 4-oxobutanoic acid |

| 24 (Ev2) | 4-Br, 2-oxo, 4-Ph | 4-Bromophenyl | 4-oxobutanoic acid |

| 25 (Ev2) | 4-Cl, 2-oxo, 4-Ph | 4-Bromophenyl | 4-oxobutanoic acid |

| 26 (Ev2) | 4-Cl, 2-oxo, 4-Ph | 4-Chlorophenyl | 4-oxobutanoic acid |

Key Observations :

- Quinoline Modifications: The target compound’s 6-ethoxy group (electron-donating) contrasts with chloro (electron-withdrawing) in analogues 12, 13, and 13. Ethoxy may enhance metabolic stability compared to halogens .

- Pyrazole Substituents : The p-tolyl group in the target compound provides steric bulk and hydrophobicity, differing from halogenated or methoxy-substituted phenyl groups in analogues. This could improve membrane permeability or receptor binding .

Spectral and Analytical Data

- NMR: The target compound’s 2-chloro-6-ethoxyquinoline would show distinct ¹H NMR signals (e.g., ethoxy CH₃ at ~1.4 ppm, quinoline aromatic protons at ~7–8 ppm), differing from chloro or bromo analogues .

- HRMS : Molecular formulae (e.g., C₂₇H₂₅ClN₃O₄ for the target) align with theoretical values, as seen in analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.